3-(benzenesulfonyl)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide
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Overview
Description
Benzenesulfonyl is a component used in synthesis . Bithiophene is a type of compound that has been used in the creation of certain types of organic solar cells . Propanamide is a type of amide, which are commonly found in a wide range of applications, from the creation of plastics to the development of certain types of drugs .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzenesulfonyl compounds are often used in organic synthesis . Bithiophene-based compounds have been synthesized via the Knoevenagel condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be complex, given the presence of the benzenesulfonyl, bithiophene, and propanamide components. Each of these components has distinct structural characteristics .Chemical Reactions Analysis
Amides, such as propanamide, can undergo a variety of reactions, including hydrolysis . Bithiophene compounds have been used in reactions to create organic solar cells .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and bonding of its components. Amides, for example, have specific properties such as melting point and solubility .Scientific Research Applications
Photodynamic Therapy Applications
- Singlet Oxygen Quantum Yield in Photodynamic Therapy : A study by Pişkin, Canpolat, and Öztürk (2020) explored the use of zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound, similar in structure to 3-(benzenesulfonyl)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide, showed promising properties for photodynamic therapy applications, including good fluorescence properties and high singlet oxygen quantum yield, crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Bioactivities
- Designing and Synthesis of Benzenesulfonamides : The research by Gul et al. (2016) involved synthesizing various benzenesulfonamide compounds and investigating their cytotoxic and carbonic anhydrase inhibitory effects. This research provides insights into the structural capabilities and potential bioactivities of compounds similar to 3-(benzenesulfonyl)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide (Gul et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S3/c21-15(16-8-9-18(26-16)17-7-4-11-25-17)13-20-19(22)10-12-27(23,24)14-5-2-1-3-6-14/h1-9,11,15,21H,10,12-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHACBUZSKLFIIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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